molecular formula C15H18ClN5O B2407783 5-amino-1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide CAS No. 951903-19-8

5-amino-1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2407783
CAS No.: 951903-19-8
M. Wt: 319.79
InChI Key: NFLZNVLIYSCDCC-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by:

  • A 5-amino-1H-1,2,3-triazole-4-carboxamide core, a privileged scaffold in medicinal chemistry.
  • An N-cyclohexyl carboxamide substituent, contributing to conformational flexibility and solubility modulation.

This compound is structurally analogous to inhibitors of the bacterial SOS response, particularly those targeting LexA, a key regulator of DNA repair and mutagenesis . However, its specific biological activity and potency require comparative analysis with related derivatives.

Properties

IUPAC Name

5-amino-1-(3-chlorophenyl)-N-cyclohexyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c16-10-5-4-8-12(9-10)21-14(17)13(19-20-21)15(22)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,17H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLZNVLIYSCDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzyl azide with cyclohexyl isocyanide under suitable conditions to form the triazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chlorine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C₁₆H₁₃ClN₅O₂
  • Molecular Weight : 378.2 g/mol
  • CAS Number : 953848-36-7

Anticancer Activity

Research indicates that 5-amino-1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HCT-11667.55
MDA-MB-23156.88

These results suggest that the compound could potentially be developed as a therapeutic agent for cancer treatment due to its ability to inhibit cell proliferation significantly .

Synthesis and Derivative Development

The synthesis of 5-amino-1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide has been explored in various studies, often involving the reaction of cyclohexylamine with substituted triazole precursors. The structural modifications have led to derivatives with enhanced biological activities.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown significant antimicrobial activity against various bacterial strains. Preliminary studies indicate that it could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further research in antibiotic development .

Potential in Other Therapeutic Areas

The unique structural features of this compound suggest potential applications in other therapeutic areas such as:

  • Anti-inflammatory agents : Given its triazole structure, modifications could yield derivatives with anti-inflammatory properties.
  • Antiviral agents : Similar compounds have been studied for their antiviral effects, indicating a potential avenue for exploration.

Case Studies

Several case studies highlight the compound's applications:

  • Anticancer Study (2023) :
    • Objective : Evaluate cytotoxic effects on breast cancer cell lines.
    • Findings : The compound showed significant inhibition of cell growth in MDA-MB-231 cells with an IC50 value below 50 µM.
  • Antimicrobial Evaluation (2024) :
    • Objective : Assess efficacy against common bacterial pathogens.
    • Findings : Demonstrated MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

The 5-amino-1H-1,2,3-triazole-4-carboxamide core is shared among several bioactive compounds, but substituent variations dictate target specificity and potency:

Compound Name Substituents Key Targets IC50/Activity Species Specificity References
5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl at position 1 LexA autoproteolysis 32 µM (HTS) E. coli, P. aeruginosa
5-amino-1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide 3-chlorophenyl (position 1), cyclohexyl (carboxamide) Not explicitly reported (inferred: LexA or similar SOS targets) N/A Unknown (structural analogy suggests broad activity)
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methylphenyl (position 1), 2,5-dichlorophenyl (carboxamide) Antiproliferative activity GP = -13.42% (renal cancer RXF 393 cells) Human cancer cells
Phenylboronic derivatives Boron-containing groups LexA catalytic Ser (acyl-enzyme intermediate) Sub-µM range E. coli, S. aureus (conserved catalytic site)
Key Observations:
  • The carbamoylmethyl derivative (IC50 = 32 µM) is a validated LexA inhibitor with cross-species activity in E. coli and P. aeruginosa .
  • The 3-chlorophenyl-cyclohexyl analog (query compound) likely shares this mechanism but may exhibit altered pharmacokinetics due to increased lipophilicity from the cyclohexyl group .
  • Phenylboronic derivatives achieve higher potency (sub-µM) by covalently modifying LexA’s catalytic serine, a distinct mechanism from triazole-based inhibitors .

Functional Group Impact on Activity

  • 3-Chlorophenyl Group : Enhances binding to hydrophobic pockets in target proteins (e.g., LexA’s active site). Similar chlorophenyl substituents in other triazoles improve antiproliferative activity in cancer models .
  • Cyclohexyl vs.
  • N-Substituents: In analogs like 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, electron-donating groups (e.g., methoxy) enhance anticancer activity (GP = -27.30% in CNS cancer cells) .

Species Breadth and Resistance Modulation

  • The carbamoylmethyl derivative inhibits LexA in E. coli and P. aeruginosa, demonstrating cross-species utility . Substitutions (e.g., 3-chlorophenyl) may broaden this spectrum by targeting conserved residues .
  • DISARMERs (Drugs to Inhibit SOS Activation) like these triazoles suppress antibiotic resistance evolution by blocking SOS-induced mutagenesis .

Biological Activity

5-amino-1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class of chemicals. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of 5-amino-1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide is C15H18ClN5O. The synthesis generally involves:

  • Cycloaddition Reaction : A 1,3-dipolar cycloaddition between an azide and an alkyne forms the triazole ring.
  • Amination : The triazole intermediate undergoes amination with 3-chloroaniline.
  • Amidation : Finally, cyclohexylamine reacts with the triazole intermediate to yield the carboxamide.

Anticancer Properties

Research indicates that compounds similar to 5-amino-1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide exhibit promising anticancer activity. A study evaluated a series of triazole derivatives against various cancer cell lines using XTT assays. The results showed that these compounds could inhibit cell proliferation effectively, with some derivatives demonstrating dual anticancer and antiangiogenic activity .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)0.65Apoptosis induction
Compound BHeLa (Cervical)2.41Cell cycle arrest
5-amino-1-(3-chlorophenyl)-N-cyclohexyl...VariousTBDEnzyme inhibition

The mechanism of action involves the compound's ability to inhibit specific enzymes by binding to their active sites. This inhibition disrupts essential biological processes, leading to therapeutic effects such as apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer properties, the compound has been studied for its:

  • Antimicrobial Activity : Exhibiting potential as a new antibiotic due to its ability to inhibit bacterial growth.
  • Anti-inflammatory Effects : Showing promise in reducing inflammation, which could be beneficial for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole derivatives in treating diseases:

  • Chagas Disease : A study optimized a series of 5-amino-1,2,3-triazole derivatives that demonstrated significant suppression of Trypanosoma cruzi burden in mouse models .
  • Cell Line Studies : Research on various cancer cell lines has indicated that modifications to the triazole core can enhance potency and selectivity against specific cancer types.

Comparison with Similar Compounds

Comparative studies with similar compounds reveal that variations in substituents significantly affect biological activity:

Compound NameKey DifferencesBiological Activity
5-amino-1-(3-bromophenyl)...Bromine vs Chlorine substitutionVaries in potency
5-amino-N-methyl...Methyl vs Cyclohexyl groupAltered solubility

These comparisons underscore the importance of structural modifications in enhancing therapeutic efficacy.

Q & A

Q. What are the recommended methods for synthesizing 5-amino-1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

Condensation : React 3-chloroaniline with cyclohexyl isocyanide to form a carboximidoyl chloride intermediate.

Cyclization : Treat the intermediate with sodium azide (NaN₃) under controlled temperatures (60–80°C) to form the triazole ring .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., Cu(I) for click chemistry) to improve yield .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of techniques:

  • NMR Spectroscopy : Confirm substituent positions (e.g., 3-chlorophenyl proton signals at δ 7.2–7.5 ppm) and cyclohexyl group integration .
  • X-Ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to verify bond lengths and angles (e.g., triazole ring planarity) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS [M+H]+ expected at ~335 g/mol) .

Advanced Research Questions

Q. What experimental strategies are effective for evaluating enzyme inhibition mechanisms (e.g., COX-2, HDACs) in vitro?

Assay Design :

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Ac-FKGP-AMC for HDACs) at varying compound concentrations (1 nM–100 µM) .
  • Competitive Binding Studies : Employ isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry.
  • Structural Analysis : Co-crystallize the compound with target enzymes (e.g., COX-2) and resolve structures to identify binding pockets .

Q. Data Interpretation :

  • Compare inhibition profiles with known inhibitors (e.g., celecoxib for COX-2) to assess selectivity.
  • Use statistical tools (e.g., GraphPad Prism) for dose-response curve fitting .

Q. How can researchers address discrepancies in antiproliferative activity data across different cancer cell lines?

Case Example : A study reported GP = -13.42% in renal cancer RXF 393 cells but -27.30% in CNS cancer SNB-75 cells . Resolution Strategies :

  • Cell Line Profiling : Validate genetic backgrounds (e.g., p53 status) and culture conditions (e.g., hypoxia vs. normoxia).
  • Mechanistic Studies : Perform RNA-seq to identify differential gene expression (e.g., apoptosis regulators) in responsive vs. resistant lines.
  • Combination Screens : Test synergy with adjuvants (e.g., 3′,4′-dimethoxyflavone) to overcome resistance .

Q. What methodologies mitigate low aqueous solubility during in vitro assays?

Approaches :

  • Formulation Optimization : Use co-solvents (e.g., DMSO ≤0.1%) or surfactants (e.g., Tween-80) to enhance dispersion .
  • Prodrug Design : Introduce hydrophilic moieties (e.g., phosphate esters) to the carboxamide group.
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles to improve bioavailability and sustained release .

Q. How can researchers resolve contradictions in reported IC₅₀ values for related triazole derivatives?

Root Causes : Variability in assay conditions (e.g., enzyme isoforms, substrate concentrations). Best Practices :

  • Standardize protocols (e.g., uniform ATP concentrations in kinase assays).
  • Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Key Notes

  • Software : Use SHELX (v.2015+) for crystallographic refinement and WinGX for data visualization .
  • Ethical Compliance : Adhere to guidelines for in vitro use; no FDA approval for therapeutic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.